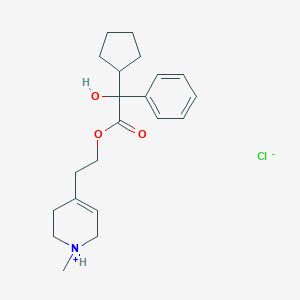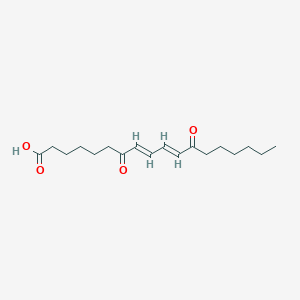![molecular formula C5H8Na4O11P2 B217895 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate CAS No. 109006-11-3](/img/structure/B217895.png)
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate is a compound that belongs to the class of zwitterionic amino acids. It is commonly referred to as TMAO, which stands for trimethylamine N-oxide. TMAO is found in various marine organisms, particularly those that live in deep waters. It has been the subject of scientific research for several decades due to its potential uses in various fields.
Mécanisme D'action
The mechanism of action of TMAO is not fully understood, but it is believed to involve the gut microbiome. TMAO is produced in the gut by the metabolism of choline and other precursors by gut bacteria. It is then absorbed into the bloodstream and transported to various organs, where it exerts its effects. TMAO has been found to modulate the expression of genes involved in lipid metabolism and inflammation, which may explain its protective effects on the cardiovascular system.
Biochemical and physiological effects:
TMAO has been found to have several biochemical and physiological effects. It has been shown to reduce the accumulation of cholesterol in the arteries, which reduces the risk of atherosclerosis and heart disease. TMAO has also been found to have anti-inflammatory effects, which may help to prevent the development of chronic diseases such as cancer and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
TMAO has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to administer to experimental animals. However, TMAO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive to produce, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on TMAO. One area of interest is the development of new therapies for cardiovascular disease and liver disease based on TMAO. Another area of interest is the study of TMAO's effects on the gut microbiome and its potential use in the treatment of gut-related disorders. Additionally, further research is needed to fully understand the mechanism of action of TMAO and its potential uses in other fields, such as agriculture and food science.
Conclusion:
In conclusion, TMAO is a compound that has been the subject of extensive scientific research due to its potential uses in various fields. It has been found to have a protective effect on the cardiovascular system and may have potential uses in the treatment of liver diseases. TMAO has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on TMAO, and further studies are needed to fully understand its mechanism of action and potential uses.
Méthodes De Synthèse
TMAO can be synthesized in the laboratory by reacting trimethylamine with oxygen in the presence of a catalyst. Another method involves the oxidation of choline or betaine, which are precursors of TMAO. The resulting product is a white crystalline powder that is soluble in water and has a characteristic odor.
Applications De Recherche Scientifique
TMAO has been the subject of extensive scientific research due to its potential uses in various fields. One of the most promising applications of TMAO is in the field of medicine. It has been found to have a protective effect on the cardiovascular system by reducing the risk of atherosclerosis and heart disease. TMAO has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
5-[1-carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(11(16)17)18-10(15)6-4-5-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXOSFJMKWZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate | |
CAS RN |
109006-11-3 |
Source


|
| Record name | Glutarylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109006113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

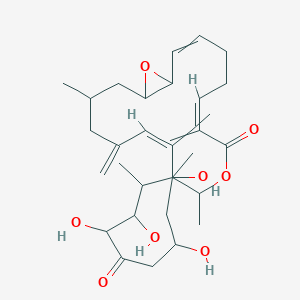
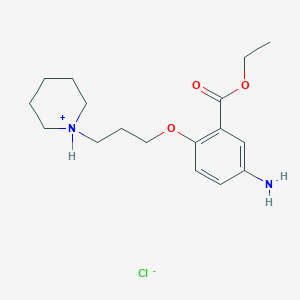
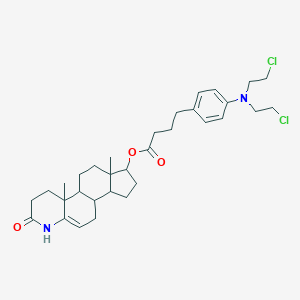



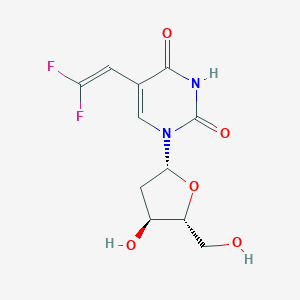
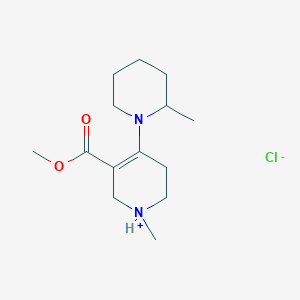
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)


